molecular formula C24H20N4O4 B14104762 2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14104762
M. Wt: 428.4 g/mol
InChI Key: POHSDLWEXDYSIV-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anticancer, antimicrobial, and neuroprotective properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O5C_{24}H_{25}N_{3}O_{5}, with a molecular weight of approximately 425.48 g/mol. The compound features a complex structure that includes a benzodioxole moiety, a pyrazolo-pyrazine core, and a pyrrolidine substituent.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro tests showed that the compound effectively inhibited the growth of MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cells.

Cell LineIC50 (µM)Reference
MCF-715.2
A54912.7
HepG218.4

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Low

These findings suggest that while the compound has some antimicrobial properties, further structural modifications may be necessary to enhance its efficacy.

Neuroprotective Effects

Emerging research suggests that the compound may also offer neuroprotective benefits. In animal models of neurodegenerative diseases, it was observed to reduce oxidative stress and inflammation in neuronal tissues.

Case Studies

  • Cytotoxicity Study : A study on the cytotoxic effects of various pyrazolo[1,5-a]pyrazine derivatives highlighted that the presence of the benzodioxole moiety significantly enhances anticancer activity compared to other derivatives lacking this structure.
  • Antimicrobial Screening : In a comprehensive screening involving multiple derivatives, it was found that compounds with electron-donating groups displayed improved antibacterial activity compared to those with electron-withdrawing groups.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C24H20N4O4/c29-23-2-1-9-27(23)18-6-3-16(4-7-18)14-26-10-11-28-20(24(26)30)13-19(25-28)17-5-8-21-22(12-17)32-15-31-21/h3-8,10-13H,1-2,9,14-15H2

InChI Key

POHSDLWEXDYSIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(=CC(=N4)C5=CC6=C(C=C5)OCO6)C3=O

Origin of Product

United States

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